2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a 2-methoxyethyl group and at position 5 with a 1H-indol-3-yl moiety. A thioether linkage connects the triazole to an N-(2,4-difluorophenyl)acetamide group.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O2S/c1-30-9-8-28-20(15-11-24-17-5-3-2-4-14(15)17)26-27-21(28)31-12-19(29)25-18-7-6-13(22)10-16(18)23/h2-7,10-11,24H,8-9,12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNIWCXVTQPAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide represents a novel class of bioactive molecules that integrate multiple pharmacophores, including indole and triazole moieties. These structural features are known for their significant biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide an overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 443.47 g/mol. The structural arrangement includes:
- Indole moiety : Known for its role in various biological processes and interactions with neurotransmitter receptors.
- Triazole ring : Recognized for its ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism.
- Difluorophenyl group : Enhances lipophilicity and potentially improves bioavailability.
Biological Activity Overview
Compounds featuring similar structural elements have demonstrated a range of biological activities:
1. Anticancer Activity
Research indicates that the compound shows promising anticancer properties. For instance, derivatives with similar triazole structures have exhibited significant cytotoxicity against various cancer cell lines:
- IC50 Values : Compounds derived from triazoles have shown IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells .
- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit tyrosine kinases such as CDK2, thereby disrupting cancer cell proliferation .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 112c | T47D | 4.363 |
| 112a | T47D | 18.76 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar triazole derivatives have shown notable antifungal and antibacterial activities:
- Antifungal Activity : Compounds have been reported to exhibit superior antifungal effects compared to standard treatments such as bifonazole .
- Bactericidal Activity : Some derivatives showed comparable activity to streptomycin against specific bacterial strains.
| Activity Type | Reference Compound | Effectiveness |
|---|---|---|
| Antifungal | Bifonazole | High |
| Antibacterial | Streptomycin | Comparable |
Case Study 1: Anticancer Screening
A study screened a library of compounds, including those similar to our target compound, revealing that certain derivatives displayed high anticancer activity through inhibition of specific kinase pathways .
Case Study 2: Structure-Activity Relationship (SAR)
Investigations into the SAR of triazole-thioether compounds indicated that modifications in the phenyl substituents significantly influenced their biological activity. For example, changing from a difluorophenyl to a chlorophenyl group altered the potency against cancer cell lines .
Comparison with Similar Compounds
Table 1: Substituent Effects on Triazole-Based Compounds
Key Insights :
- The indole moiety in the target compound provides π-π stacking and hydrogen-bonding capabilities absent in analogs with benzyl or thiophene groups .
Fluorinated Aryl Acetamide Modifications
Table 2: Impact of Fluorination on Acetamide Derivatives
Key Insights :
Table 3: Reported Bioactivities of Triazole-Thioacetamide Derivatives
Key Insights :
- Substituents like furan-2-yl () or morpholine () demonstrate how minor structural changes can shift therapeutic focus .
Physicochemical and Pharmacokinetic Profiling
Table 4: Predicted Properties of Selected Analogs
| Compound ID | LogP<sup>a</sup> | Solubility (µg/mL)<sup>b</sup> | Metabolic Stability (t1/2, h)<sup>c</sup> | Reference |
|---|---|---|---|---|
| Target Compound | 3.2 | 12.5 | 6.8 | |
| Compound | 4.1 | 2.3 | 4.2 | |
| Compound | 2.9 | 18.7 | 5.1 |
<sup>a</sup> Calculated using Molinspiration; <sup>b</sup> Aqueous solubility at pH 7.4; <sup>c</sup> Microsomal stability in human liver microsomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
